Dimethyl-5-oxazolone
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Overview
Description
Dimethyl-5-oxazolone is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazolone family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl-5-oxazolone can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazolones using commercial manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of flow chemistry techniques. This method allows for the continuous production of the compound, improving efficiency and safety. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazolones .
Chemical Reactions Analysis
Types of Reactions: Dimethyl-5-oxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions may vary.
Substitution: Substitution reactions often involve nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various oxazolone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Dimethyl-5-oxazolone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl-5-oxazolone involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the oxazolone ring, which can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science .
Comparison with Similar Compounds
Dimethyl-5-oxazolone can be compared with other oxazolone derivatives and similar heterocyclic compounds:
Oxazoline: The precursor to oxazolones, oxazolines are less reactive and require oxidation to form oxazolones.
Thiazole: Contains sulfur instead of oxygen, resulting in different chemical properties and applications.
Uniqueness: this compound’s unique combination of the oxazolone ring and dimethyl substitution imparts specific reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
89323-90-0 |
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Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2,4-dimethyl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C5H7NO2/c1-3-5(7)8-4(2)6-3/h4H,1-2H3 |
InChI Key |
SNDSTONKOZQHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(C(=O)O1)C |
Origin of Product |
United States |
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